molecular formula C14H16N2O4 B12065614 2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-

2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-

Cat. No.: B12065614
M. Wt: 276.29 g/mol
InChI Key: RBEHKPLKSJBCPS-QPJJXVBHSA-N
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Description

2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]- is a complex organic compound that features a nitro group, a piperidine ring, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the formation of the propenoic acid moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium catalysts.

    Reduction: Reagents such as potassium permanganate or chromium trioxide are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include amine derivatives, oxidized compounds, and substituted piperidine derivatives.

Scientific Research Applications

2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-: A simpler analog without the nitro group and piperidine ring.

    2-Propenoic acid, 3-phenyl-, 1-ethenyl-1,5-dimethyl-4-hexenyl ester: A derivative with a different ester group.

    2-Propenoic acid, 3-phenyl-, pentyl ester: Another ester derivative with a pentyl group.

Uniqueness

2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]- is unique due to the presence of the nitro group and piperidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

(E)-3-(5-nitro-2-piperidin-1-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C14H16N2O4/c17-14(18)7-4-11-10-12(16(19)20)5-6-13(11)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2,(H,17,18)/b7-4+

InChI Key

RBEHKPLKSJBCPS-QPJJXVBHSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O

Origin of Product

United States

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